

Crystal Structure of Potassium Tetraborate Tetrahydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O). The information is compiled from seminal crystallographic studies to support research and development activities where the precise atomic arrangement of this compound is of interest.

Crystal Structure and Composition

Potassium tetraborate tetrahydrate crystallizes in the orthorhombic space group $P2_12_12_1.[1][2]$ [3] The crystal structure is composed of potassium cations (K⁺) and a complex polyanion, tetraborate, with associated water molecules. The precise chemical formula is more accurately represented as $K_2[B_4O_5(OH)_4]\cdot 2H_2O.[1]$

The fundamental building block of the anionic structure is the $[B_4O_5(OH)_4]^{2-}$ ion. This complex ion is formed by two boron-oxygen triangles and two boron-oxygen tetrahedra.[1] These structural units share common corners to form the larger polyanion. The potassium ions and the two additional water molecules are located in the interstitial spaces, providing charge balance and contributing to the overall stability of the crystal lattice through ionic and hydrogen bonding interactions.

Crystallographic Data



The following tables summarize the key quantitative data determined from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters[1]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
a	12.899 ± 0.002 Å
b	11.774 ± 0.002 Å
С	6.859 ± 0.001 Å
Molecules per Unit Cell (Z)	4

Table 2: Physical Properties[1]

Property	Value
Density (ρ)	1.919 g/cm ³

Table 3: Selected Interatomic Distances[1]

Bond	Distance (Å)	Accuracy (Å)
K-O	Varies	0.006
В-О	Varies	0.008
H-O	Varies	0.11

Table 4: Selected Bond Angles[1]



Angle	Value (°)
В-О-В	117.8 - 119.0
O-B-O	Varies

Experimental Protocols

The definitive determination of the crystal structure of potassium tetraborate tetrahydrate was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Crystal Synthesis

Single crystals of potassium tetraborate tetrahydrate were prepared by the slow evaporation of an aqueous solution of the compound.[1][2][3] This method allows for the formation of well-ordered crystals suitable for diffraction studies. The starting material is typically synthesized through the controlled reaction of potassium hydroxide, boric acid, and water.[4]

X-ray Diffraction Data Collection

A single crystal of suitable size and quality was mounted on a goniometer. The crystal was then subjected to a monochromatic beam of X-rays, typically Cu Kα radiation.[1] A counter spectrometer was used to measure the intensities of the diffracted X-ray beams at various angles.[1] This process yields a diffraction pattern that is characteristic of the crystal's internal atomic arrangement.

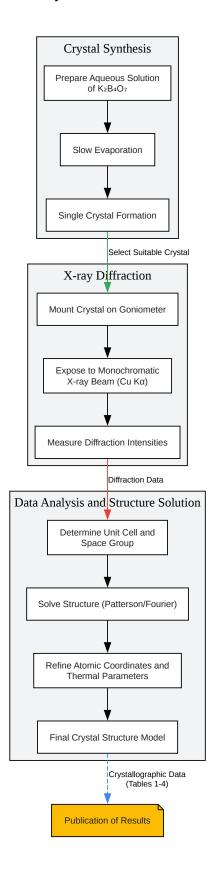
Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of the diffraction spots, were used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell were determined using Patterson and Fourier synthesis methods. The final atomic coordinates, thermal parameters, and bond lengths and angles were obtained through a least-squares refinement process. The quality of the final structure is indicated by the R-index, which was reported to be 0.040 for the seminal study.[1]

Visualization of Experimental Workflow



The following diagram illustrates the logical steps involved in the determination of the crystal structure of potassium tetraborate tetrahydrate.





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Caption: Workflow for Crystal Structure Determination.

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